6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile
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Overview
Description
“6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.245. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring attached to a pyridine ring via an oxygen atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Scientific Research Applications
Synthesis and Structural Analysis
- The study of pyridine derivatives, including the synthesis and structural analysis of compounds, provides insights into the reactivity and potential applications of pyridine-based compounds in materials science and pharmaceuticals. For example, pyridine derivatives have been synthesized and analyzed using X-ray diffraction, demonstrating their potential in the development of new materials and drugs (Cetina et al., 2010).
Molecular Docking and Antimicrobial Activity
- Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, suggesting their potential use in the development of new antimicrobial agents (Flefel et al., 2018).
Optical and Electrical Properties
- Pyridine derivatives have been studied for their optical and electrical properties, including the analysis of fluorescence spectra and the fabrication of heterojunctions for electronic devices. This research demonstrates the potential of pyridine-based compounds in the development of optical materials and electronic components (Zedan et al., 2020).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of heterocyclic compounds from pyridine derivatives highlights the versatility of these molecules in organic chemistry. For example, the preparation of heterocyclic N-oxides from pyridine and its derivatives using specific reagents showcases the applicability of these processes in synthesizing novel compounds with potential applications in various fields (Zhong et al., 2004).
Corrosion Inhibition
- Pyrazolo[3,4-b]pyridine derivatives synthesized using ultrasonic irradiation have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. This research suggests the application of pyridine-based compounds in protecting metals from corrosion, which is crucial for industrial applications (Dandia et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as nicotine, which has a pyrrolidinyl pyridine structure, are known to be potent agonists of thenicotinic acetylcholine receptor .
Mode of Action
If we consider the action of similar compounds, they typically bind to their target receptors, causing conformational changes that allow ion flow across the cell membrane, leading to cellular responses .
Biochemical Pathways
Activation of nicotinic acetylcholine receptors can trigger several downstream pathways, including theRAS-MEK-ERK , PLCγ , and PI3K-Akt pathways .
Result of Action
Activation of nicotinic acetylcholine receptors can lead to various cellular responses, including changes in cell proliferation, migration, and apoptosis .
properties
IUPAC Name |
6-(1-methylpyrrolidin-3-yl)oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-5-4-10(8-14)15-11-3-2-9(6-12)7-13-11/h2-3,7,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLKVPVDTXSGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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